molecular formula C16H19N3O3S2 B13351083 N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide

N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13351083
M. Wt: 365.5 g/mol
InChI Key: FRNFZUUCNJXHSE-UHFFFAOYSA-N
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Description

N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group, a methylthio group, and a nicotinamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the sulfamoyl group, the methylthio group, and the nicotinamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl-containing molecules, such as N,N-dimethylsulfamoyl chloride and N,N-dimethylsulfamoyl fluoride . These compounds share structural similarities but differ in their reactivity and applications.

Uniqueness

N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the methylthio and nicotinamide groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H19N3O3S2/c1-11-7-8-12(24(21,22)19(2)3)10-14(11)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20)

InChI Key

FRNFZUUCNJXHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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